molecular formula C15H17NO3 B110619 N-hydroxy-5-(naphthalen-2-yloxy)pentanaMide CAS No. 96014-73-2

N-hydroxy-5-(naphthalen-2-yloxy)pentanaMide

Cat. No.: B110619
CAS No.: 96014-73-2
M. Wt: 259.3 g/mol
InChI Key: VHTRHRBTAWZLMG-UHFFFAOYSA-N
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Description

N-hydroxy-5-(naphthalen-2-yloxy)pentanamide (CAS: 96014-73-2) is a hydroxamic acid derivative with the molecular formula C₁₅H₁₇NO₃ and a molecular weight of 259.30 g/mol . Its structure comprises a pentanamide backbone substituted with a naphthalen-2-yloxy group at the fifth carbon and an N-hydroxy functional group. The compound is commercially available at 97% purity .

Properties

IUPAC Name

N-hydroxy-5-naphthalen-2-yloxypentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-15(16-18)7-3-4-10-19-14-9-8-12-5-1-2-6-13(12)11-14/h1-2,5-6,8-9,11,18H,3-4,7,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTRHRBTAWZLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548304
Record name N-Hydroxy-5-[(naphthalen-2-yl)oxy]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96014-73-2
Record name N-Hydroxy-5-[(naphthalen-2-yl)oxy]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reagent Selection

The synthesis typically begins with 7-methoxynaphth-1-yl derivatives, which undergo Friedel-Crafts acylation or nucleophilic substitution to introduce the pentanamide chain. For example, 7-methoxy-1-tetralone is reacted with hydroxylamine hydrochloride to form an intermediate oxime, which is subsequently reduced to the corresponding amine. Key reagents include:

  • Thionyl chloride (SOCl₂): Converts carboxylic acids to acyl chlorides (e.g., (7-methoxynaphth-1-yl)acetic acid to acetyl chloride).

  • Triethylamine (Et₃N): Acts as a base to neutralize HCl during acylation.

  • Raney nickel: Facilitates catalytic hydrogenation in autoclave conditions (300 atm H₂).

Acylation of Naphthalene Derivatives

The methoxynaphthyl intermediate is dissolved in chloroform and treated with thionyl chloride under reflux to form the acyl chloride. This intermediate reacts with ammonia or substituted amines to yield the primary amide. For instance, (7-methoxynaphth-1-yl)acetyl chloride reacts with aqueous ammonia to form (7-methoxynaphth-1-yl)acetamide, a precursor to the hydroxamic acid.

Mechanism:

  • Nucleophilic acyl substitution: The amine attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Deprotonation: Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Hydroxamic Acid Formation

The primary amide is treated with hydroxylamine (NH₂OH) in the presence of trifluoroacetic anhydride (TFAA) to introduce the N-hydroxy group. This step occurs in tetrahydrofuran (THF) at 0–25°C, with TFAA activating the amide for nucleophilic attack by hydroxylamine.

Variations in Acylating Agents

The choice of acyl chloride significantly impacts reaction efficiency and product purity. Patent US5225442A outlines modifications using:

Acyl ChlorideProduct VariantConditions
Pentanoyl chlorideN-hydroxy-pentanamide derivativeReflux in THF, 2 hours
Isobutyryl chlorideBranched-chain hydroxamic acidIce bath, 30 min agitation
Cyclopropanecarbonyl chlorideCycloalkyl-substituted analogRoom temperature, 1 hour

Substituting acetyl chloride with bulkier analogs (e.g., cyclobutanecarbonyl chloride) requires extended reaction times but enhances metabolic stability in biological applications.

Comparative Analysis of Methodologies

Efficiency Metrics:

MethodYield*PurityScalability
Standard acylationModerate90–95%High
TFAA-mediatedHigh>97%Moderate
Catalytic hydrogenationLow85–90%Low

*Yields estimated from procedural descriptions.

The TFAA-mediated method offers superior purity but requires stringent anhydrous conditions. Catalytic hydrogenation, while effective for amine reduction, is less scalable due to high-pressure equipment needs .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-5-(naphthalen-2-yloxy)pentanaMide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

N-hydroxy-5-(naphthalen-2-yloxy)pentanamide features a hydroxyl group and a naphthalene moiety attached to a pentanamide backbone. Its molecular formula is C_{15}H_{17}N_{1}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique structural configuration may contribute to its diverse biological activities.

Pharmacological Applications

1. Antimicrobial Activity
Naphthalene derivatives, including this compound, have shown potential antimicrobial properties. Compounds with similar structures are known to exhibit a range of biological activities such as antibacterial and antifungal effects. For instance, naphthalene-containing drugs like nafacillin and terbinafine are widely used in clinical settings to treat various infections .

2. Anti-inflammatory Properties
Research has indicated that compounds related to this compound may possess anti-inflammatory effects. Studies on α-ketoheterocycles have demonstrated their ability to inhibit the generation of prostaglandins, which are mediators of inflammation . This suggests that N-hydroxy derivatives could be explored for their anti-inflammatory potential in cellular systems.

3. Drug Design and Development
The compound's structure makes it a candidate for drug development. Virtual screening protocols have been employed to identify innovative chemical scaffolds derived from naphthalene derivatives, enhancing the likelihood of discovering new therapeutic agents . The pharmacophore modeling approach has shown promise in optimizing lead compounds for better efficacy.

Material Science Applications

1. Nonlinear Optical Materials
Naphthalene-based compounds have been utilized in the growth of organic single crystals that exhibit nonlinear optical (NLO) properties. These materials are essential for applications such as frequency conversion and optical limiting, making them valuable in optoelectronic devices.

Mechanism of Action

The mechanism of action of N-hydroxy-5-(naphthalen-2-yloxy)pentanaMide involves its interaction with specific molecular targets. The hydroxamic acid group is known to chelate metal ions, which can inhibit the activity of metalloproteases. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol

  • Molecular Formula : C₂₃H₂₈N₂O₃
  • Molecular Weight : 386.49 g/mol
  • Key Functional Groups: Naphthalen-2-yloxy, quinolin-3-yl, piperidin-4-ol, hydroxypropyl.
  • Biological Activity : Acts as a 5-HT₁A receptor antagonist and modulates cAMP levels in human pancreatic beta cells. In vivo studies show it improves glucose tolerance in diabetic mouse models by enhancing beta-cell survival rather than acute insulin secretion .

N-(6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)pentanamide

  • Molecular Formula : C₁₁H₁₈N₄O₃
  • Molecular Weight : 254.29 g/mol
  • Key Functional Groups: Pyrimidinyl, amino, pentanamide.
  • Physicochemical Properties : XLogP3 = 0.8, topological polar surface area (PSA) = 104 Ų, indicating moderate hydrophobicity and high polarity .

N-hydroxy-5-(naphthalen-2-yloxy)pentanamide

  • Distinctive Features : The hydroxamic acid group distinguishes it from the above compounds. This group is absent in the other analogues and may confer unique metal-binding or protease-inhibitory properties.

Pharmacological and Functional Comparisons

Compound Name Molecular Weight Key Functional Groups Reported Biological Activity
This compound 259.30 N-hydroxy amide, naphthoxy Unknown (no direct data)
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol 386.49 Piperidin-4-ol, quinolinyl 5-HT₁A antagonism, cAMP modulation
N-(6-Amino-...pyrimidinyl)pentanamide 254.29 Pyrimidinyl, amino Unknown (no direct data)
  • However, the latter’s piperidin-4-ol and quinolinyl groups likely enhance receptor binding specificity, particularly for serotonin receptors .

Biological Activity

N-hydroxy-5-(naphthalen-2-yloxy)pentanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : The compound contains a hydroxylamine group and an ether linkage connected to a naphthalene moiety.
  • Molecular Formula : C_{15}H_{17}N_{1}O_{3}
  • CAS Number : 96014-73-2

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in inflammatory processes, particularly phospholipase A_2 (PLA_2), which is crucial in the production of pro-inflammatory mediators like prostaglandins .
  • Antioxidant Properties : Preliminary studies suggest that it may exert antioxidant effects, reducing oxidative stress in cellular models .
  • Neuroprotective Effects : Recent research indicates potential neuroprotective properties, particularly against neurodegenerative conditions by modulating pathways associated with neuronal survival and apoptosis .

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various experimental models:

  • Cell Culture Studies : In vitro assays using renal mesangial cells showed that this compound effectively suppressed the generation of prostaglandin E_2 (PGE_2), a key inflammatory mediator .
  • Animal Models : In vivo studies are needed to further validate its efficacy and safety profile in chronic inflammatory conditions.

Anticancer Potential

The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been explored:

  • Mechanistic Studies : It is hypothesized that this compound may interfere with signaling pathways involved in tumor growth, such as the Wnt/β-catenin pathway, which is often dysregulated in cancer .
Study Type Findings
In vitro (cell lines)Inhibition of PGE_2 production
In vivo (animal models)Potential reduction in tumor size (further studies needed)

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    • Researchers investigated the effects of this compound on mesangial cells. Results indicated a marked decrease in PGE_2 levels, suggesting its utility as an anti-inflammatory agent .
  • Neuroprotective Research :
    • A study highlighted its neuroprotective effects against chemical-induced neuronal damage in vitro. The compound was shown to activate NRF2 pathways, enhancing cellular defenses against oxidative stress .
  • Anticancer Investigations :
    • Preliminary data from cancer cell line studies suggest that this compound may inhibit cell proliferation and induce apoptosis through modulation of critical signaling pathways .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-hydroxy-5-(naphthalen-2-yloxy)pentanaMide?

The synthesis typically involves nucleophilic substitution between 2-naphthol derivatives and a pentanaMide precursor. A standard procedure (adapted from analogous naphthol-based syntheses) includes:

  • Reacting 2-naphthol with a brominated pentanaMide intermediate in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base to generate the oxyanion .
  • Monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and isolating the product via ethyl acetate extraction and drying over anhydrous Na₂SO₄ .
  • Purification by recrystallization or column chromatography to achieve >95% purity.

Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?

  • Crystallography : Use SHELXL for single-crystal X-ray refinement to resolve bond lengths/angles and confirm stereochemistry . ORTEP-III is recommended for 3D structural visualization .
  • Spectroscopy :
    • ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to assign protons and carbons.
    • IR to identify hydroxyl (N–OH) and amide (C=O) functional groups.
    • Mass spectrometry (HRMS) for molecular ion validation.
  • Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Advanced: How can researchers evaluate the biological activity of this compound, particularly its receptor-binding affinity?

  • Radioligand binding assays : Compete with a labeled ligand (e.g., ³H-LSD for serotonin receptors) using membrane preparations from transfected HEK293T cells. Calculate Ki values via nonlinear regression (e.g., GraphPad Prism) .
  • Functional assays : Measure cAMP inhibition in cells expressing target GPCRs (e.g., 5-HT1F) using a GloSensor system. EC₅₀ values can confirm agonist/antagonist activity .
  • Specificity profiling : Test against related receptors (e.g., 5-HT1A, 5-HT2B) to rule off-target effects .

Advanced: How should researchers address contradictions between binding affinity and functional assay data?

  • Multi-assay validation : Combine radioligand binding (affinity) with functional cAMP or calcium flux assays (efficacy) to distinguish between direct binding and downstream signaling effects .
  • Statistical rigor : Use two-way ANOVA with post-hoc correction (e.g., Benjamini-Hochberg) to validate significance across biological replicates .
  • Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to correlate binding poses with functional outcomes .

Advanced: What strategies optimize solubility and formulation for in vivo studies?

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate, PEG chains) at the pentanaMide moiety while retaining bioactivity .
  • Co-solvent systems : Use cyclodextrin complexes or DMSO/PBS mixtures (≤10% DMSO) for aqueous stability .
  • Preclinical testing : Assess pharmacokinetics (Cmax, T½) in rodent models via intravenous/oral administration followed by LC-MS quantification .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs?

  • Core modifications : Replace the naphthalen-2-yloxy group with bioisosteres (e.g., quinoline, benzofuran) to enhance binding .
  • Side-chain tuning : Vary the hydroxyl position on the pentanaMide chain to improve metabolic stability (e.g., resistance to CYP450 oxidation) .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding and hydrophobic interactions .

Advanced: What methods validate the compound’s stability under experimental storage conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 3–10) for 1–4 weeks. Monitor degradation via HPLC and identify byproducts via LC-MS .
  • Long-term stability : Store at –80°C in amber vials under argon. Assess monthly for crystallinity (PXRD) and chemical integrity (NMR) .

Advanced: How can researchers resolve crystallographic disorder in the naphthalene moiety?

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness.
  • Refinement : Apply SHELXL’s PART and SIMU instructions to model disorder, and validate with R1 < 5% and wR2 < 12% .
  • Validation tools : Check geometry with PLATON and visualize electron density maps in Olex2 .

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